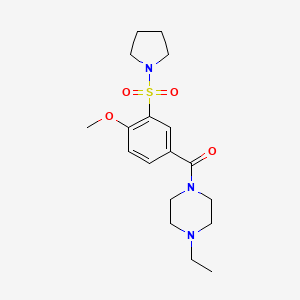
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as NFPS, is a compound that has been extensively studied for its potential use as a tool in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide acts as a competitive inhibitor of EAAT3, binding to the active site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have a wide range of effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The effects of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide on the nervous system have been extensively studied, and it has been found to have a wide range of effects on various physiological processes. These include alterations in synaptic plasticity, changes in neuronal excitability, and modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for EAAT3. This allows researchers to selectively study the effects of altered glutamate levels without affecting other glutamate transporters. However, one limitation of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Direcciones Futuras
There are several potential future directions for research involving N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is the role of altered glutamate levels in various neurological disorders, such as epilepsy and Parkinson's disease. Another potential area of research is the development of more selective and longer-lasting inhibitors of EAAT3, which could have potential therapeutic applications in the treatment of neurological disorders. Additionally, the effects of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide on other physiological processes, such as inflammation and immune function, could also be explored in future research.
Métodos De Síntesis
The synthesis of N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of purification steps.
Aplicaciones Científicas De Investigación
N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been found to be a valuable tool in scientific research due to its ability to selectively inhibit a specific subtype of glutamate transporter known as EAAT3. This transporter is responsible for the uptake of glutamate, a neurotransmitter that plays a crucial role in the functioning of the nervous system. By inhibiting this transporter, N-ethyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can be used to study the effects of altered glutamate levels on various physiological processes.
Propiedades
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-16-14(18)11-7-9-17(10-8-11)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXDYPEMPXICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)




